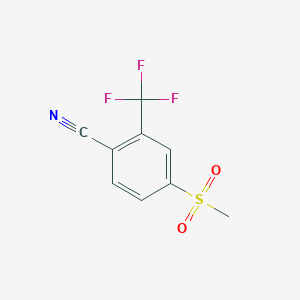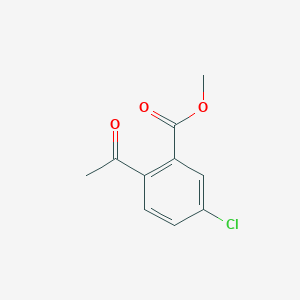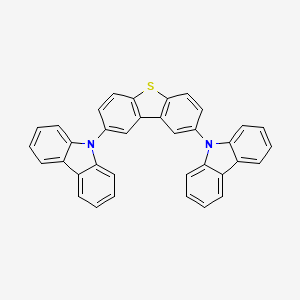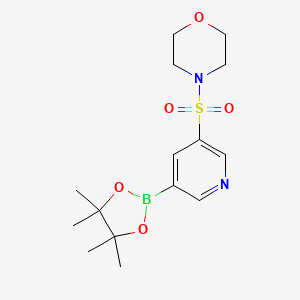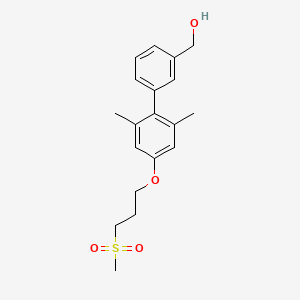
(R)-2-间甲苯甲基丙酸
描述
(R)-2-m-Tolyl-propionic acid, also known as R2MTP, is a chiral compound commonly used in scientific research. It is a white solid that is soluble in water, ethanol, and other organic solvents. This compound has a variety of applications in research due to its ability to be synthesized in a variety of ways and its wide range of biochemical and physiological effects.
科学研究应用
1. 化学工业中的萃取和回收
丙酸,一种与 (R)-2-间甲苯甲基丙酸相似的羧酸,在化学工业中得到广泛应用。从水性废物流和发酵液中萃取和回收丙酸对于工业过程至关重要。研究通过各种方法回收丙酸,例如使用萃取剂-稀释剂体系的反应萃取,突出了其在工业应用中的重要性 (Keshav 等人,2009)。
2. 微生物发酵
丙酸也可以通过微生物发酵产生,在食品、化妆品、塑料和制药工业中得到应用。生产过程涉及各种代谢途径,提供了对类似羧酸(如 (R)-2-间甲苯甲基丙酸)更广泛应用的见解 (Gonzalez-Garcia 等人,2017)。
3. 生物技术生产和基因工程
由于环境问题和对生物基成分的需求,丙酸杆菌生产丙酸正引起关注。研究重点关注通过基因和代谢工程提高耐酸性和减少副产物形成,与 (R)-2-间甲苯甲基丙酸相关 (Liu 等人,2012)。
4. 微生物中的厌氧代谢
丙酸盐的厌氧代谢,一个与 (R)-2-间甲苯甲基丙酸相关的过程,在诸如大肠杆菌等微生物中得到研究。理解这种代谢对生物技术应用和环境生物修复具有影响 (Simonte 等人,2017)。
5. 在香料和香精工业中的应用
苯甲酸苄酯,一种源自丙酸的酯,因其在香料和香精工业中的花香和果香而被使用。这展示了 (R)-2-间甲苯甲基丙酸在类似工业中的潜在应用 (Chandane 等人,2017)。
6. 比较代谢组学
丙酸杆菌的代谢组学分析研究,重点关注丙酸,可以深入了解代谢途径和类似化合物(如 (R)-2-间甲苯甲基丙酸)在代谢工程和生物生产中的应用 (Guan 等人,2015)。
7. 生物催化中的光学拆分
2-(3-吲哚基)丙酸(一种与 (R)-2-间甲苯甲基丙酸在结构上相关的化合物)通过生物催化进行光学拆分,表明在对映选择性合成和药物中具有潜在应用 (Kato 等人,1999)。
8. 生物反应器中的可再生原料
从可再生原料(如菊芋水解物)生产丙酸证明了 (R)-2-间甲苯甲基丙酸在可持续和经济生产工艺中的潜力 (Liang 等人,2012)。
9. 无机化学中的光谱研究
在无机化学中研究具有 2-(6-甲氧基萘基)丙酸(在结构上类似于 (R)-2-间甲苯甲基丙酸)的配合物,可以深入了解在材料科学和催化中的潜在应用 (Ali 等人,2002)。
10. 在厌氧消化中的应用
研究厌氧消化系统中丙酸的去除率突出了 (R)-2-间甲苯甲基丙酸在废物处理和能源生产中的潜在环境应用 (Ma 等人,2009)。
属性
IUPAC Name |
(2R)-2-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-m-Tolyl-propionic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

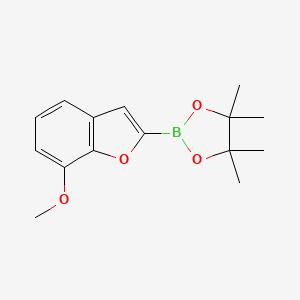
![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)

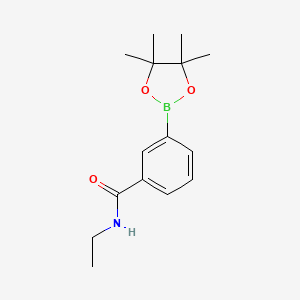
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)

